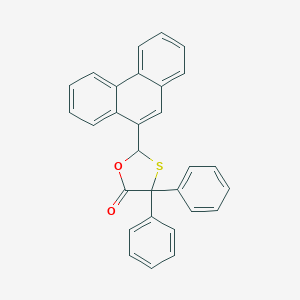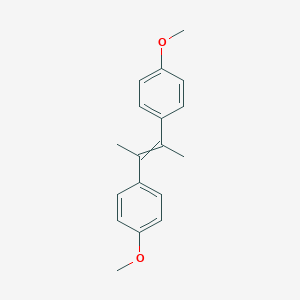
1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene): is an organic compound with the molecular formula C18H20O2 It is characterized by the presence of two methoxybenzene groups connected by a but-2-ene-2,3-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzyl chloride with but-2-ene-2,3-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the diol displace the chloride ions, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the but-2-ene-2,3-diyl linker to a single bond.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 1,1’-(Butane-2,3-diyl)bis(4-methoxybenzene).
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The methoxy groups and the but-2-ene-2,3-diyl linker play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,1’-(But-2-ene-2,3-diyl)bis(4-hydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of methoxy groups.
1,1’-(But-2-ene-2,3-diyl)bis(4-chlorobenzene): Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
895-37-4 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
1-methoxy-4-[(E)-3-(4-methoxyphenyl)but-2-en-2-yl]benzene |
InChI |
InChI=1S/C18H20O2/c1-13(15-5-9-17(19-3)10-6-15)14(2)16-7-11-18(20-4)12-8-16/h5-12H,1-4H3/b14-13+ |
InChIキー |
AVDZRLFBDGAZLP-BUHFOSPRSA-N |
異性体SMILES |
C/C(=C(/C)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC |
SMILES |
CC(=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
正規SMILES |
CC(=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



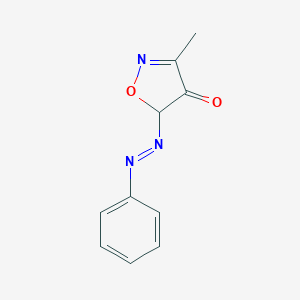

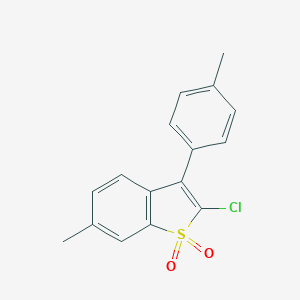
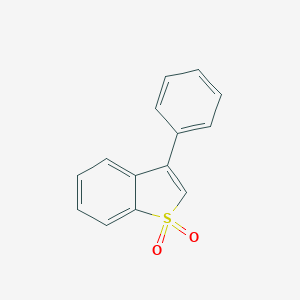

![6-azido-2-ethoxycarbonyl-7-oxo-5-phenyl-4-thia-1-azabicyclo[3.2.0]heptane-3-spiro-9'-(9'H)-fluorene](/img/structure/B371472.png)
![2-{[(Mesitylsulfanyl)(sulfinyl)methyl]sulfanyl}-1,3,5-trimethylbenzene](/img/structure/B371473.png)
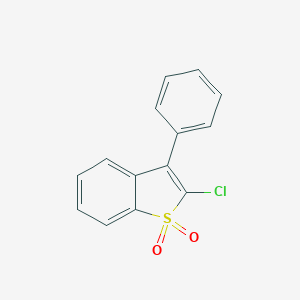
![2-{[(3-Isopropyl-4-methoxy-2,6-dimethylphenyl)(sulfinyl)methyl]sulfonyl}naphthalene](/img/structure/B371478.png)
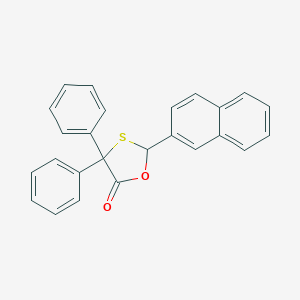
![1-{3,5-bis[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]benzoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B371481.png)
![N-methyl-N-[2-(4-methylphenyl)-2-(4-morpholinylsulfonyl)vinyl]-N-phenylamine](/img/structure/B371482.png)
